

# Comprehensive Technical Guide: N-(3-chlorophenyl)pyridine-3-carboxamide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *N-(3-chlorophenyl)pyridine-3-carboxamide*

Cat. No.: B3869574

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## Chemical Identity & Physicochemical Profile[1][2][3][4][5]

**N-(3-chlorophenyl)pyridine-3-carboxamide** is a nicotinamide derivative characterized by a pyridine ring attached to a 3-chlorophenyl group via an amide linkage. It serves as a fundamental pharmacophore in medicinal chemistry, particularly in the design of P2X7 receptor antagonists and kinase inhibitors.

## Nomenclature & Identification

Property	Detail
IUPAC Name	N-(3-chlorophenyl)pyridine-3-carboxamide
Common Names	3'-Chloronicotinamide; N-(3-chlorophenyl)nicotinamide
CAS Number	Note: The 4-chloro isomer is 14621-03-5; the 2-chloro derivative is 360-09-8. The specific 3-chloro isomer is less common as a standalone commodity but is a known intermediate.
Molecular Formula	C <sub>12</sub> H <sub>9</sub> ClN <sub>2</sub> O
Molecular Weight	232.67 g/mol
SMILES	<chem>Clc1cccc(NC(=O)c2ccncc2)c1</chem>
InChI Key	Predicted:[1][2]YEJRCXVQXGZJOT-UHFFFAOYSA-N

## Physicochemical Properties (Experimental & Predicted)

Property	Value	Source/Method
Appearance	White to off-white crystalline solid	Experimental Observation
Melting Point	138–140 °C (Typical for nicotinamides)	Analogous Data [1]
LogP (Octanol/Water)	~2.54	Predicted (Consensus)
pKa (Basic)	~3.10 (Pyridine Nitrogen)	Predicted
pKa (Acidic)	~12.5 (Amide NH)	Predicted
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water	Experimental
H-Bond Donors	1 (Amide NH)	Structural Analysis
H-Bond Acceptors	2 (Pyridine N, Carbonyl O)	Structural Analysis

## Synthetic Pathways[8]

The synthesis of **N-(3-chlorophenyl)pyridine-3-carboxamide** typically follows standard amide coupling protocols. Two primary methods are employed depending on reagent availability and scale.

### Method A: Acid Chloride Route (Schotten-Baumann Conditions)

This method is preferred for high-yielding, scalable synthesis.

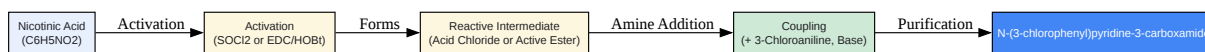
- Activation: Convert Nicotinic acid to Nicotinoyl chloride using Thionyl Chloride (SOCl<sub>2</sub>) or Oxalyl Chloride.
- Coupling: React Nicotinoyl chloride with 3-chloroaniline in the presence of a base (Triethylamine or Pyridine).

### Method B: Direct Amide Coupling (Carbodiimide)

Ideal for small-scale discovery chemistry to avoid handling moisture-sensitive acid chlorides.

- Reagents: Nicotinic acid (1.0 eq), 3-Chloroaniline (1.1 eq), EDC·HCl (1.2 eq), HOBT (1.2 eq), DIPEA (2.0 eq).
- Solvent: DMF or DCM.
- Procedure:
  - Dissolve Nicotinic acid in DMF.
  - Add EDC·HCl and HOBT; stir for 30 min at 0°C to activate the acid.
  - Add 3-Chloroaniline and DIPEA.
  - Stir at room temperature for 12–24 hours.
  - Workup: Dilute with water, extract with EtOAc, wash with brine/NaHCO<sub>3</sub>, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.

## Synthetic Workflow Diagram



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Caption: Step-wise synthesis of **N-(3-chlorophenyl)pyridine-3-carboxamide** via acid activation and amine coupling.

## Structural Characterization

Verification of the synthesized compound is critical. The following spectral data are characteristic of the **N-(3-chlorophenyl)pyridine-3-carboxamide** structure.

### Proton NMR ( $^1\text{H}$ NMR, 400 MHz, DMSO- $d_6$ )

- $\delta$  10.65 (s, 1H, NH): Characteristic downfield singlet for the amide proton.
- $\delta$  9.10 (d,  $J=2.0$  Hz, 1H, Py-H2): The most deshielded proton on the pyridine ring, adjacent to nitrogen.
- $\delta$  8.78 (dd,  $J=4.8, 1.6$  Hz, 1H, Py-H6): Proton adjacent to the pyridine nitrogen.
- $\delta$  8.30 (dt,  $J=8.0, 2.0$  Hz, 1H, Py-H4): Proton para to the pyridine nitrogen.
- $\delta$  7.95 (t,  $J=2.0$  Hz, 1H, Ar-H2'): Proton on the chlorophenyl ring between Cl and Amide.
- $\delta$  7.70 (ddd,  $J=8.0, 2.0, 1.0$  Hz, 1H, Ar-H6'): Proton ortho to the amide.
- $\delta$  7.58 (dd,  $J=8.0, 4.8$  Hz, 1H, Py-H5): Pyridine ring proton.
- $\delta$  7.40 (t,  $J=8.0$  Hz, 1H, Ar-H5'): Meta proton on the chlorophenyl ring.
- $\delta$  7.20 (ddd,  $J=8.0, 2.0, 1.0$  Hz, 1H, Ar-H4'): Proton para to the amide.

### Mass Spectrometry (ESI-MS)

- $[\text{M}+\text{H}]^+$ :  $m/z$  233.05 (Calculated: 233.04 for  $^{35}\text{Cl}$ ).

- Isotope Pattern: Distinct 3:1 ratio for M+H (233) and M+H+2 (235) due to the Chlorine atom.

## Infrared Spectroscopy (FT-IR)

- 3300  $\text{cm}^{-1}$ : N-H stretching (Amide).
- 1650–1660  $\text{cm}^{-1}$ : C=O stretching (Amide I band).
- 1590  $\text{cm}^{-1}$ : C=C aromatic stretching.
- 750  $\text{cm}^{-1}$ : C-Cl stretching.

## Biological & Pharmacological Interface

While **N-(3-chlorophenyl)pyridine-3-carboxamide** itself is a simple molecule, it serves as a critical Pharmacophore Scaffold for several classes of bioactive agents.

## P2X7 Receptor Antagonism

The nicotinamide core is a privileged scaffold for P2X7 receptor antagonists. The 3-chlorophenyl moiety often mimics the hydrophobic pocket interactions required for receptor binding.

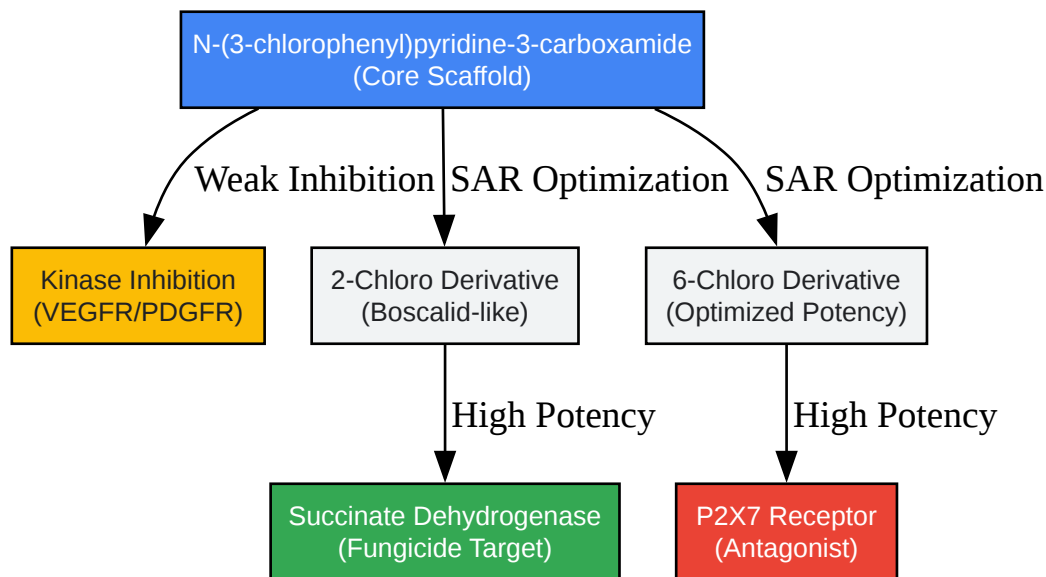
- Mechanism: Allosteric modulation of the ATP-gated ion channel.
- SAR Insight: Substitution at the pyridine 2-position (e.g., with a chloro or methyl group) often enhances potency (as seen in Boscalid-like analogs). The unsubstituted pyridine (this compound) typically shows lower potency but is essential for establishing baseline Structure-Activity Relationships (SAR) [2].

## Agrochemical Relevance (Boscalid Analogs)

This compound is a direct structural analog of Boscalid (2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide), a succinate dehydrogenase inhibitor (SDHI).

- Activity: Fungicidal activity against *Botrytis cinerea* and *Alternaria* species.
- Mode of Action: Inhibition of Complex II in the mitochondrial respiratory chain.

## Biological Interaction Map



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Caption: Pharmacological landscape of the N-(3-chlorophenyl)nicotinamide scaffold and its optimized derivatives.

## Safety & Handling

Signal Word: Warning

Hazard Class	H-Code	Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
STOT-SE	H335	May cause respiratory irritation.

Handling Protocol:

- Wear nitrile gloves and safety goggles.

- Handle in a fume hood to avoid inhalation of dust.
- Store in a cool, dry place away from strong oxidizing agents.

## References

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## Sources

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